molecular formula C18H16N4O3S B2929292 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097891-52-4

4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2929292
CAS No.: 2097891-52-4
M. Wt: 368.41
InChI Key: VAQPWICVSJRBKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine and pyrazine group, which are both aromatic heterocyclic compounds. These types of compounds are often found in many important biological molecules and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis and characterization of new heterocyclic compounds, demonstrating its role in creating diverse molecular structures. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate was characterized by FT-IR and 1HNMR, exploring the impact of base amount, solvent, reaction temperature, and time on the yield (Zhang Peng-yun, 2013).

Antimicrobial Applications

  • Several studies have explored the antimicrobial potential of compounds derived from this chemical. One such study synthesized a series of pyridines and their sulfa drug derivatives, demonstrating significant antimicrobial activity. These compounds were designed for regioselective alkylation, hydrozinolysis, and sulfurization, contributing to their antimicrobial efficacy (H. El‐Sayed et al., 2017).

Anticancer Applications

  • Research into anticancer applications has also been prominent. For example, a study synthesized novel sulfonamide derivatives starting from cyanoacetyl hydrazono ethyl phenyl benzenesulfonamide, introducing biologically active moieties like pyrazol, thiophene, and pyridine. These compounds were tested for in-vitro anticancer activity against human tumor liver cell lines, demonstrating potent efficacy (M. Ghorab et al., 2015).

Molecular Docking and In Vitro Screening

  • In another study, novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatile applications in biochemical research (E. M. Flefel et al., 2018).

Chemical Properties and Structural Analysis

  • Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been conducted on this compound, focusing on molecular orbital, NLO, NBO, NLMO, and MESP analysis. Such studies offer valuable insights into the electronic properties and reactivity of this compound (P. Govindasamy & S. Gunasekaran, 2015).

Future Directions

The future research directions could involve studying the synthesis, properties, and potential applications of this compound. Given the biological importance of pyridine and pyrazine derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

4-acetyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13(23)14-2-4-16(5-3-14)26(24,25)22-12-17-18(21-11-10-20-17)15-6-8-19-9-7-15/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPWICVSJRBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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